![molecular formula C19H24N2O6S B1269480 (2,5-Dioxopyrrolidin-1-yl) 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate CAS No. 85097-54-7](/img/structure/B1269480.png)

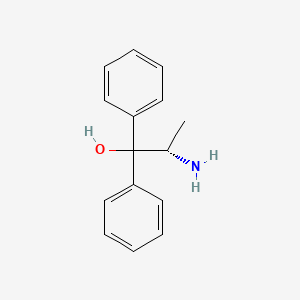

(2,5-Dioxopyrrolidin-1-yl) 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

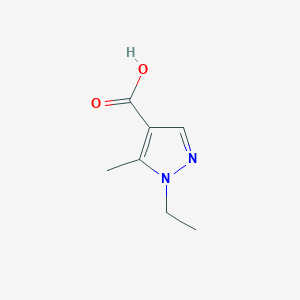

This compound is a chemical of interest in the field of medicinal chemistry . It has been studied for its potential anticonvulsant properties . The molecule consists of a succinimide group and the rest of the molecule .

Synthesis Analysis

The synthesis of this compound involves an optimized coupling reaction .Molecular Structure Analysis

The molecule consists of two approximately planar moieties, viz. a succinimide group and the rest of the molecule . The largest deviations from the least-squares planes are 0.120 (1) and 0.210 (1) Å, respectively .Chemical Reactions Analysis

The compound was prepared by the reaction of 2-furan-acrylic acid and N-hydroxy-succinimide . The molecule consists of two approximately planar moieties .Physical And Chemical Properties Analysis

The compound has a molecular weight of 408.5 g/mol. It is stored in an inert atmosphere, under -20C .Scientific Research Applications

Anticonvulsant Research

This compound has been studied for its potential as an anticonvulsant . Research indicates that derivatives of (2,5-Dioxopyrrolidin-1-yl) have shown promising results in animal seizure models, such as the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model . These findings suggest that the compound could be developed into a new class of antiepileptic drugs.

Pain Management

In addition to its anticonvulsant properties, this compound has been effective in various pain models, including the formalin test of tonic pain and the capsaicin-induced pain model . Its effectiveness in the oxaliplatin-induced neuropathic pain model also highlights its potential in managing chemotherapy-induced neuropathic pain.

Neurotherapeutics

The compound’s hybrid structure has been identified as a broad-spectrum anticonvulsant, offering protection across several acute seizure models . This suggests its utility in developing treatments for different types of human epilepsy, including drug-resistant forms.

Pharmacological Synergy

Studies have shown that a combination of this compound with valproic acid exhibits a synergistic interaction against seizures induced by pentylenetetrazole in mice . This indicates its potential use in combination therapies, enhancing the efficacy of existing antiepileptic drugs.

Zebrafish Larvae Studies

The compound has been used in studies involving zebrafish larvae to observe its effects on epileptiform-like events . This research is crucial for understanding the compound’s mechanism of action and its potential impact on neurological disorders.

Drug Development and Safety

The compound has demonstrated high metabolic stability and negligible hepatotoxicity in human liver microsomes . Its weak inhibition of cytochrome P450 isoforms suggests a lower risk of drug-drug interactions, making it a safer candidate for further preclinical development.

Mechanism of Action

Future Directions

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O6S/c1-19(2,3)26-18(25)20-14(12-28-11-13-7-5-4-6-8-13)17(24)27-21-15(22)9-10-16(21)23/h4-8,14H,9-12H2,1-3H3,(H,20,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSSLLYGMLXNIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50318723 |

Source

|

| Record name | (2,5-dioxopyrrolidin-1-yl) 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50318723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,5-Dioxopyrrolidin-1-yl) 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

CAS RN |

85097-54-7 |

Source

|

| Record name | NSC334325 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,5-dioxopyrrolidin-1-yl) 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50318723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1269417.png)

![6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1269422.png)

![4-[(2-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1269425.png)

![Benzoic acid, 2,2'-[1,5-naphthalenediylbis(iminocarbonyl)]bis-](/img/structure/B1269429.png)